REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:4][C:3]=1[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[F:19].CO[CH:22](OC)[CH2:23][CH:24](OC)OC>C(O)C.CO>[F:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH2:12][C:3]1[N:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]2[CH:24]=[CH:23][CH:22]=[N:1][C:2]=12
|
Name
|
ethyl 5-amino-4-(2-fluorobenzyl)-1H-imidazole-2-carboxylate
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(N=C(N1)C(=O)OCC)CC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
34 mg
|
Type
|
reactant
|
Smiles
|
COC(CC(OC)OC)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The product is purified directly by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CC=2N=C(N3C2N=CC=C3)C(=O)OCC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |